molecular formula C8H11N3O3 B13906123 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13906123
M. Wt: 197.19 g/mol
InChI Key: FGFZLLLVILWBQC-UHFFFAOYSA-N
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Description

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a nitro group, a pyrazole ring, and a tetrahydropyran moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of strong acids or bases, specific temperatures, and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .

Biology: In biological research, this compound is used to study the effects of nitro and pyrazole groups on biological systems. It is also used in the development of bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents .

Mechanism of Action

The mechanism of action of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can bind to specific enzymes or receptors, modulating their activity. The tetrahydropyran moiety may enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the nitro group, pyrazole ring, and tetrahydropyran moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-nitro-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C8H11N3O3/c12-11(13)7-4-5-10(9-7)8-3-1-2-6-14-8/h4-5,8H,1-3,6H2

InChI Key

FGFZLLLVILWBQC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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